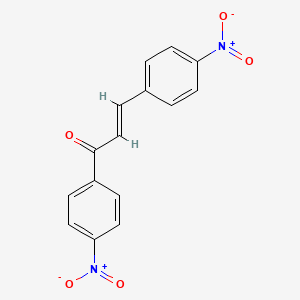

4,4'-Dinitrochalcone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25870-67-1 |

|---|---|

Molecular Formula |

C15H10N2O5 |

Molecular Weight |

298.25 g/mol |

IUPAC Name |

(E)-1,3-bis(4-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H10N2O5/c18-15(12-4-8-14(9-5-12)17(21)22)10-3-11-1-6-13(7-2-11)16(19)20/h1-10H/b10-3+ |

InChI Key |

VVTIIOZTCXSWKR-XCVCLJGOSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of a chalcone (B49325) derivative, the protons of the α,β-unsaturated system, H-α and H-β, are particularly diagnostic. These typically appear as doublets with a large coupling constant (J), characteristic of a trans configuration of the double bond. rsc.org

For 4,4'-Dinitrochalcone, the aromatic protons on both the A and B rings are expected to appear as complex multiplets or distinct doublets of doublets due to the influence of the nitro groups. The protons on the ring attached to the carbonyl group (A-ring) and the protons on the styryl ring (B-ring) will have distinct chemical shifts. Specifically, protons ortho to the nitro groups will be significantly deshielded and shifted downfield.

Based on data from related nitro-substituted chalcones, the expected chemical shifts are as follows: rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 7.50 - 7.80 | Doublet (d) | ~15-16 |

| H-β | 7.80 - 8.10 | Doublet (d) | ~15-16 |

| Aromatic Protons (Ring A) | 8.00 - 8.40 | Multiplet (m) | - |

| Aromatic Protons (Ring B) | 7.70 - 8.40 | Multiplet (m) | - |

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic effects in the final molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon (C=O) of the chalcone is typically observed far downfield, often in the range of 188-191 ppm. rsc.org The carbons of the α,β-unsaturated system (C-α and C-β) and the aromatic carbons also show characteristic chemical shifts.

For this compound, the presence of the electron-withdrawing nitro groups influences the chemical shifts of the aromatic carbons. The carbons directly attached to the nitro groups (ipso-carbons) are expected to be shifted downfield.

A study of various 4,4'-substituted chalcones provides a basis for predicting the chemical shifts for this compound. rsc.orgresearchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 188.0 - 190.0 |

| C-α | 121.0 - 125.0 |

| C-β | 145.0 - 148.0 |

| C-ipso (Ring A, attached to C=O) | 140.0 - 143.0 |

| Aromatic CH (Ring A) | 128.0 - 131.0 |

| C-ipso (Ring A, attached to NO₂) | 150.0 - 151.0 |

| C-ipso (Ring B, attached to C-β) | 140.0 - 141.0 |

| Aromatic CH (Ring B) | 123.0 - 130.0 |

| C-ipso (Ring B, attached to NO₂) | 148.0 - 149.0 |

Note: These are predicted values based on related structures. The actual spectrum may show slight variations.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. scispace.comnist.gov A variation of this experiment, known as DEPTQ (DEPT Quaternary), also allows for the identification of quaternary carbons (carbons with no attached hydrogens). missouri.edu

A DEPTQ experiment on this compound would be invaluable for confirming carbon assignments. The spectrum would show:

Positive signals for all CH carbons (the eight aromatic methine protons and the two vinylic H-α and H-β protons).

No signals for CH₂ or CH₃ groups, as there are none in the structure.

Signals for quaternary carbons , which include the carbonyl carbon (C=O) and the four ipso-carbons of the aromatic rings (two attached to the enone system and two attached to the nitro groups). The phase of these signals can distinguish them from the CH signals. missouri.edu

This technique would definitively confirm the number of protonated versus non-protonated carbons, corroborating the assignments made from the standard ¹³C NMR spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bond of the enone system, and the nitro groups.

Based on data for related chalcones, the key vibrational frequencies can be assigned. researchgate.net

| Functional Group | Vibrational Mode | Expected Absorption Band (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650 - 1670 |

| C=C (Alkene) | Stretching | 1590 - 1610 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| N-O (Nitro group) | Asymmetric Stretching | 1510 - 1540 |

| N-O (Nitro group) | Symmetric Stretching | 1340 - 1360 |

| C-H (Aromatic/Vinylic) | Stretching | 3000 - 3100 |

The strong absorption band for the conjugated ketone carbonyl (C=O) is a key feature. The presence of two strong bands corresponding to the asymmetric and symmetric stretching of the nitro groups provides clear evidence for their incorporation into the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₀N₂O₅), the expected molecular weight is approximately 298.25 g/mol .

Upon ionization, the molecular ion ([M]⁺˙) is formed. This ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The fragmentation of chalcones often involves cleavage of the bonds adjacent to the carbonyl group. For nitro-substituted chalcones, common fragmentation pathways include the loss of the phenyl or styryl radicals. researchgate.net

| m/z Value | Proposed Fragment Identity | Possible Neutral Loss |

| 298 | [C₁₅H₁₀N₂O₅]⁺˙ (Molecular Ion) | - |

| 252 | [M - NO₂]⁺ | Loss of a nitro group |

| 176 | [O₂NC₆H₄CO]⁺ | Cleavage of the bond between the carbonyl and C-α |

| 150 | [O₂NC₆H₄]⁺ | Loss of the CO group from the [O₂NC₆H₄CO]⁺ fragment |

| 148 | [O₂NC₆H₄CH=CH]⁺ | Cleavage of the bond between C-β and the B-ring |

The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Other Advanced Spectroscopic Techniques for Structural Confirmation

While NMR, FTIR, and MS provide a wealth of structural information, single-crystal X-ray diffraction offers the most definitive structural elucidation. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and torsional angles.

Molecular and Electronic Structure Investigations of 4,4 Dinitrochalcone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of molecular systems. nih.govpreprints.org These methods allow for a detailed exploration of molecular geometry, electronic distribution, and reactivity from first principles.

Density Functional Theory (DFT) Studies for Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. youtube.com For 4,4'-Dinitrochalcone, this would be performed using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G++(d,p). um.edu.mynih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. youtube.com The resulting optimized geometry represents the most probable conformation of the molecule in its ground state.

The chalcone (B49325) backbone consists of two phenyl rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. The nitro group (-NO2) is attached at the para-position of each of these rings. The optimization process would likely reveal a largely planar structure, particularly within the enone bridge, due to the delocalization of π-electrons. researchgate.net However, the phenyl rings may exhibit some degree of torsion relative to the enone plane to minimize steric hindrance.

Below is a representative table of selected optimized geometrical parameters for a chalcone derivative, illustrating the type of data obtained from DFT calculations. The exact values for this compound would require a specific computational study.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Parameter | Value | Parameter | Value | Parameter | Value |

| C=O | ~1.25 | Cα-Cβ=O | ~120 | C(A)-Cα-Cβ=O | ~180 |

| Cα-Cβ | ~1.35 | Cβ-Cα-C(A) | ~122 | Cα-Cβ-C(B)-C(B) | ~175 |

| C-N (nitro) | ~1.48 | O-N-O | ~125 |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). mdpi.com These orbitals are crucial for understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.commdpi.com

For this compound, the presence of two powerful electron-withdrawing nitro groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted chalcone. The π-conjugated system of the chalcone backbone facilitates electron delocalization, which is further influenced by the nitro groups. In chalcones with a donor-π-acceptor (D-π-A) structure, the HOMO is typically localized on the donor part and the LUMO on the acceptor part. um.edu.my In this compound, both rings act as acceptors, which would lead to a significant stabilization of the LUMO. The HOMO-LUMO energy gap for a chalcone with a single nitro substituent has been calculated to be around 3.192 eV. um.edu.my It is expected that this compound would exhibit a similarly small energy gap, indicating its potential for high reactivity and suitability for applications in optoelectronics. um.edu.mynih.gov

| Parameter | Energy (eV) - Representative |

|---|---|

| EHOMO | ~ -6.5 |

| ELUMO | ~ -3.3 |

| Energy Gap (ΔE) | ~ 3.2 |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.netresearchgate.net The MESP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. mdpi.comresearchgate.net Green represents regions of neutral potential.

For this compound, the MESP map would show the most negative potential (red) localized on the oxygen atoms of the carbonyl group and the two nitro groups. nih.govmdpi.com These areas are the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings and the vinylic bridge. The electron-withdrawing nature of the nitro groups would enhance the positive potential on the aromatic rings, making them more susceptible to nucleophilic attack compared to unsubstituted chalcone. The MESP analysis provides a clear visual representation of the charge distribution that governs intermolecular interactions. nih.gov

Theoretical Studies on Electronic Properties and Reactivity Prediction

The data obtained from DFT calculations, particularly FMO analysis and MESP mapping, allow for the prediction of the electronic properties and chemical reactivity of this compound. Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. materialsciencejournal.org

Key reactivity descriptors include:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It is a measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.comemerginginvestigators.org this compound, with its expected small energy gap, would be classified as a soft molecule.

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2. It describes the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a molecule to accept electrons. The presence of two nitro groups would give this compound a high electrophilicity index, indicating it is a strong electrophile.

The combination of a small HOMO-LUMO gap and a high electrophilicity index suggests that this compound is a highly reactive molecule, prone to accepting electrons in chemical reactions. The MESP map further confirms this by highlighting the specific electron-deficient and electron-rich sites that will govern its interactions with other molecules.

Reactivity and Derivatization Chemistry of 4,4 Dinitrochalcone

Functionalization Reactions of Dinitrochalcone Core

The core structure of 4,4'-dinitrochalcone, characterized by an electron-deficient α,β-unsaturated system, is amenable to various functionalization reactions. The presence of two electron-withdrawing nitro groups enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. This reactivity allows for the introduction of a wide range of substituents, thereby modifying the electronic and steric properties of the chalcone (B49325) backbone.

Reduction Pathways Leading to Aminochalcone Derivatives

The nitro groups of this compound can be selectively reduced to amino groups, yielding valuable aminochalcone derivatives. This transformation is a critical step in the synthesis of various biologically active compounds and complex heterocyclic systems. The choice of reducing agent and reaction conditions is crucial to achieve high yields and selectivity, avoiding the reduction of the α,β-unsaturated double bond or the carbonyl group.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with reagents such as tin(II) chloride (SnCl₂) in an acidic medium, or sodium sulfide (B99878) (Na₂S). The selection of the appropriate method depends on the desired outcome and the presence of other functional groups in the molecule.

Synthesis and Characterization of 4,4'-Diaminochalcone

The synthesis of 4,4'-diaminochalcone from this compound is a key transformation that opens up avenues for further derivatization. A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in an alcoholic solvent, such as ethanol (B145695), under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete conversion of both nitro groups.

The characterization of the resulting 4,4'-diaminochalcone is crucial to confirm its structure and purity. Spectroscopic techniques such as ¹H NMR and ¹³C NMR are invaluable for this purpose. In the ¹H NMR spectrum, the appearance of signals corresponding to the amino (-NH₂) protons and the upfield shift of the aromatic protons are indicative of the successful reduction of the nitro groups. Similarly, in the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons are altered upon conversion of the nitro groups to amino groups.

Cyclization Reactions Utilizing this compound as a Synthon

The versatile structure of this compound makes it an excellent building block, or synthon, for the construction of various heterocyclic rings. The presence of the α,β-unsaturated ketone moiety allows for reactions with binucleophiles, leading to the formation of five-, six-, or seven-membered rings.

Formation of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives, which are of significant interest in medicinal chemistry, can be synthesized from chalcones through their reaction with urea (B33335). pnrjournal.comijper.orgijres.org This cyclocondensation reaction typically occurs in the presence of a base, such as potassium hydroxide (B78521), in an alcoholic solvent. ijper.orgijres.org The reaction can be carried out under conventional heating (reflux) or by using microwave irradiation, which often leads to shorter reaction times and improved yields. ijper.orgijres.org

The general mechanism involves the initial Michael addition of urea to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The reaction conditions can be optimized to maximize the yield of the desired pyrimidine derivative.

Table 1: Synthesis of Pyrimidine Derivatives from Chalcones and Urea

| Method | Reagents and Conditions | Reaction Time | Reference |

|---|---|---|---|

| Conventional | Chalcone, Urea, 40% aq. KOH, Ethanol, Reflux | 4 hours | ijper.org |

Synthesis of Oxirane Derivatives

The α,β-double bond of chalcones can be epoxidized to form oxirane derivatives, also known as chalcone epoxides. A common method for this transformation is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions. ekb.eg This reaction is an example of a nucleophilic epoxidation.

The synthesis is typically carried out by treating the chalcone with hydrogen peroxide in a solvent like methanol (B129727), with a base such as sodium hydroxide to facilitate the reaction. ekb.eg The reaction is often performed at low temperatures to control the reactivity and minimize side reactions. The resulting oxirane ring is a valuable functional group that can undergo further transformations, making these derivatives useful intermediates in organic synthesis.

Heterocycle Annulation Strategies

Heterocycle annulation refers to the construction of a new heterocyclic ring onto an existing molecular framework. This compound can serve as a precursor in such strategies, where its reactive sites are exploited to build fused heterocyclic systems. These reactions often involve a sequence of steps, such as a Michael addition followed by an intramolecular cyclization, leading to the formation of complex polycyclic structures. The specific annulation strategy employed will depend on the desired heterocyclic ring and the chosen coreactants. Chalcones are known precursors for a variety of nitrogen-containing heterocycles, including pyrazolines, pyridines, and diazepines. researchgate.net

Structure Activity Relationship Sar and Structure Biodegradability Relationship Sbr Studies

Correlative Analysis of Nitro Group Position and Biological Activity

The specific placement of nitro groups on the chalcone (B49325) scaffold is a critical determinant of the compound's pharmacological effects, particularly its anti-inflammatory and vasorelaxant activities. mdpi.com Research comparing a series of nitro-containing chalcones reveals that the position of the NO₂ group plays a pivotal role. mdpi.com

For instance, in studies evaluating anti-inflammatory effects using a TPA-induced mouse ear edema model, chalcones with a nitro group at the ortho position (e.g., on ring A or B) demonstrated the highest percentage of inhibition. mdpi.com Specifically, a compound with a nitro group at the ortho position of ring A showed 71.17% inhibition, while another with the nitro group at the ortho position of ring B exhibited 80.77% inhibition. mdpi.com This suggests that the ortho substitution is particularly favorable for anti-inflammatory action. In contrast, for vasorelaxant activity, a chalcone with a nitro group in the para position of ring B was found to be highly effective, exhibiting a relaxation of 81.94%, comparable to a chalcone lacking any nitro group (81.16%). mdpi.com

These findings underscore that a simple structural change—moving the nitro group from one position to another—can dramatically alter the biological outcome. mdpi.com The electron-withdrawing nature of the nitro group modifies the electronic properties and polarity of the molecule, which in turn affects how it interacts with biological targets like the COX-1 and COX-2 enzymes for inflammation or the eNOS enzyme for vasorelaxation. mdpi.com

Table 1: Influence of Nitro Group Position on Anti-inflammatory Activity of Chalcone Analogs This table is interactive. You can sort and filter the data.

| Compound Analogue | Nitro Group Position (Ring A) | Nitro Group Position (Ring B) | Anti-inflammatory Inhibition (%) |

|---|---|---|---|

| Chalcone 2 | ortho | - | 71.17% |

| Chalcone 3 | meta | - | 18.32% |

| Chalcone 4 | para | - | 58.25% |

| Chalcone 5 | - | ortho | 80.77% |

| Chalcone 6 | - | meta | 52.62% |

| Chalcone 7 | - | para | 30.09% |

| Chalcone 9 | ortho | meta | 61.08% |

Data sourced from a study on nitro group-containing chalcones. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dinitrochalcone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural features of molecules with their biological activities. nih.govingentaconnect.com For dinitrochalcone analogs, QSAR serves as a powerful tool to predict biological activity and guide the design of new compounds with enhanced potency. nih.govnih.gov

The process involves calculating a wide range of molecular descriptors for a series of chalcone derivatives. ingentaconnect.com These descriptors quantify various aspects of the molecule's structure and properties. researchgate.net They can be categorized as:

Constitutional: Descriptors related to the molecular composition, such as the number of atoms and rings. ingentaconnect.com

Topological: Indices that describe the connectivity and branching of atoms. researchgate.net

Geometrical: 3D descriptors that define the size and shape of the molecule. ingentaconnect.com

Electrostatic: Descriptors related to charge distribution and partial charges on atoms. researchgate.net

Quantum Chemical: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Once calculated, these descriptors are used to develop a regression model, often using methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. researchgate.netbenthamdirect.com The resulting QSAR model can identify which structural features are most crucial for a specific biological activity. For example, QSAR studies on chalcones have shown that descriptors related to charge (BCUT descriptors), molecular connectivity (autocorrelation descriptors), and frontier orbitals (HOMO) are critical for their antimitotic activity. nih.govresearchgate.net Such models can then be used to virtually screen new dinitrochalcone analogs, prioritizing the synthesis of those predicted to be most active, thereby saving time and resources. nih.gov

Table 2: Key Components of a QSAR Model for Chalcone Analogs This table is interactive. You can sort and filter the data.

| Component | Description | Examples of Descriptors/Methods | Reference |

|---|---|---|---|

| Dataset | A collection of chalcone analogs with experimentally measured biological activity. | Anti-colon cancer activity (pIC₅₀), MAO-B inhibition. | nih.govbenthamdirect.com |

| Descriptor Calculation | Generation of numerical values representing molecular structure and properties. | Topological, electrostatic, quantum chemical, constitutional, geometrical indices. | ingentaconnect.comresearchgate.net |

| Model Building | Using statistical methods to correlate descriptors with biological activity. | Multiple Linear Regression (MLR), Ridge Regression (RR), Monte Carlo method. | nih.govresearchgate.net |

| Validation | Testing the model's robustness and predictive power using internal and external datasets. | R², Q² (cross-validation), R²_pred. | nih.govresearchgate.net |

| Interpretation | Identifying which structural features positively or negatively influence activity. | Analysis of descriptor coefficients, identification of activity-enhancing promoters. | nih.gov |

Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Mutagenicity Prediction (in silico)

Nitroaromatic compounds are often associated with mutagenicity, a toxicological endpoint of significant concern. researchgate.netmdpi.com Quantitative Structure-Toxicity Relationship (QSTR) modeling is an in silico approach used to predict this potential toxicity based on molecular structure, which is crucial for assessing the safety of compounds like 4,4'-Dinitrochalcone. researchgate.netresearchgate.net

The underlying principle of QSTR is that the toxicity of a chemical is a function of its structure. researchgate.net For nitroaromatics, mutagenicity is often linked to their ability to form electrophilic intermediates that can interact with DNA. researchgate.net QSTR models for mutagenicity prediction are typically developed using a dataset of nitroaromatic compounds with known mutagenicity data, often from the Ames test (e.g., using Salmonella typhimurium strain TA98). nih.govresearchgate.net

Various computational methods, from linear techniques like Partial Least Squares (PLS) to more complex machine learning algorithms like Hierarchical Support Vector Regression (HSVR), are employed to build these predictive models. nih.govresearchgate.net The models utilize descriptors that capture features relevant to toxicity, such as:

Hydrophobicity (AlogP): Influences absorption and distribution. researchgate.net

Electronic Properties (LUMO energy): Relates to the compound's ability to accept electrons, a key step in the metabolic activation of nitroaromatics.

Topological and Steric Features: Describe the molecule's size, shape, and atomic arrangement. researchgate.net

Studies have shown that having two or more nitro groups can increase the likelihood of mutagenicity. researchgate.net QSTR models can effectively screen new dinitrochalcone analogs for potential mutagenicity before they are synthesized, allowing chemists to design safer alternatives by modifying or replacing problematic structural features. nih.govresearchgate.net

Structure-Biodegradability Relationship (SBR) Insights

The Structure-Biodegradability Relationship (SBR) for a compound like this compound provides insight into its environmental persistence. Nitroaromatic compounds are generally known for their resistance to biodegradation. nih.govmdpi.com This recalcitrance is primarily due to the strong electron-withdrawing nature of the nitro groups, which, combined with the inherent stability of the aromatic rings, makes the molecule resistant to the oxidative enzymes commonly employed by microorganisms. nih.gov

The biodegradability of nitroaromatics is strongly correlated with their reactivity. nih.gov Compounds that are more easily reduced tend to be more readily biotransformed by bacteria. nih.gov For instance, studies on trinitroaromatics have shown that those with lower single-electron reduction potentials are more efficiently degraded by certain bacterial strains like Pseudomonas sp. nih.gov The degradation pathway often involves the reduction of the nitro groups to amino groups. nih.gov

However, the presence of multiple nitro groups, as in this compound, often contributes to the compound's recalcitrance and potential toxicity, which can inhibit the very microorganisms that would otherwise degrade it. nih.govmdpi.com While specific SBR studies on this compound are not widely documented, the general principles governing nitroaromatic compounds suggest that it would likely be a persistent environmental pollutant. Its biodegradability would be expected to be slow, and its degradation pathway would likely proceed through reductive transformations of the nitro groups. nih.govnih.gov Further research is needed to specifically elucidate the SBR for this compound and to identify microbial pathways capable of its remediation.

Mechanistic Insights into in Vitro Biological Interactions

Molecular Mechanisms of Chalcone (B49325) Action (General Context)

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids with a wide array of biological activities. nih.gov Their therapeutic potential stems from their ability to interact with numerous molecular targets, thereby modulating various cellular processes. nih.govnih.gov The simple, yet versatile, chemical structure of chalcones allows for numerous substitutions, which in turn influences their biological effects and mechanisms of action. nih.gov

A primary mechanism underlying the biological activity of many chalcones is their ability to act as Michael acceptors. The α,β-unsaturated carbonyl system present in the chalcone scaffold is electrophilic and can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes, through a covalent Michael addition reaction. researchgate.net This covalent interaction can lead to the alteration of protein structure and function, thereby inhibiting enzyme activity or disrupting protein-protein interactions.

Several biological effects of chalcones, including their anti-inflammatory and chemopreventive activities, have been linked to this reactivity towards protein thiols or the endogenous antioxidant glutathione. researchgate.net The reactivity of the chalcone can be influenced by the substituents on the aromatic rings. The addition of nucleophiles can be catalyzed by a base and can proceed through different pathways depending on the charge of the nucleophile. researchgate.netnih.gov

Chalcones exert their biological effects by modulating a complex network of intracellular signaling pathways. nih.govnih.gov Their anticancer properties, for instance, are often a result of their ability to induce programmed cell death (apoptosis), trigger cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels). nih.govnih.gov

Key signaling pathways reported to be modulated by various chalcone derivatives include:

The p53 Pathway: The p53 protein is a critical tumor suppressor that regulates the expression of genes involved in cell cycle arrest and apoptosis. Some chalcones have been shown to upregulate and stabilize p53, leading to the induction of apoptosis in cancer cells. nih.gov

The NF-κB Pathway: Nuclear Factor kappa B (NF-κB) is a protein complex that controls the transcription of genes involved in inflammation and cell survival. The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory and anticancer effects of many chalcones. nih.gov

Kinase Pathways: Chalcones can interfere with various protein kinase signaling cascades that are crucial for cancer cell proliferation and survival, such as the extracellular signal-regulated kinases (ERKs)/ribosomal S6 kinase 2 (RSK2) signaling pathway. nih.gov

The diverse biological activities of chalcones are a testament to their ability to interact with multiple cellular targets and modulate a wide range of signaling cascades. nih.govnih.gov

In Vitro Cellular Level Investigations (Mechanistic Studies)

The specific mechanisms of action for individual chalcone derivatives are of great interest in drug discovery. While the general mechanisms of the chalcone class are well-documented, research into the specific activities of compounds like 4,4'-Dinitrochalcone is ongoing.

Chalcones are widely investigated for their potential as anticancer agents due to their ability to target multiple cellular processes involved in tumorigenesis. nih.gov

The NF-κB signaling pathway is a critical mediator of inflammation and is constitutively active in many types of cancer, promoting cell survival, proliferation, and metastasis. nih.govbohrium.com Consequently, inhibitors of this pathway are considered promising anticancer agents. nih.gov Numerous chalcone derivatives have demonstrated the ability to suppress NF-κB activation. nih.gov For example, butein (B1668091) has been shown to suppress NF-κB activation induced by various carcinogens and inflammatory agents. nih.gov Other synthetic chalcones have also been shown to inhibit NF-κB translocation into the nucleus. nih.gov The mechanism of inhibition can vary, with some chalcones directly inhibiting the IκB kinase (IKK) complex, which is crucial for NF-κB activation. plos.org

Table 1: Examples of Chalcone Derivatives and their In Vitro Effects on the NF-κB Pathway

| Chalcone Derivative | Cell Line | Effect on NF-κB Pathway |

| Butein (3,4,2′,4′-tetrahydroxychalcone) | Various | Suppressed NF-κB activation induced by various inflammatory agents and carcinogens. nih.gov |

| 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone | Lung cancer cells | Demonstrates potent NF-κB inhibitory activities. nih.gov |

| 3′,4′,5′,3,4,5-hexamethoxy-chalcone | - | Inhibits NF-κB translocation into the nucleus. nih.gov |

| Pyranochalcone derivatives | HEK293T cells | Exhibited potent inhibition of TNF-α induced NF-κB. researchgate.net |

This table is for illustrative purposes and shows the activity of other chalcone derivatives.

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle. nih.govijprajournal.com Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making them an important target for anticancer drugs. nih.govijprajournal.com

A number of chalcone derivatives have been identified as inhibitors of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules. nih.govresearchgate.netnih.gov These compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization. researchgate.netresearchgate.net This disruption of the microtubule network leads to mitotic arrest and cell death. researchgate.net For instance, certain synthetic chalcones have been shown to inhibit tubulin assembly in vitro and disrupt the microtubule network in cancer cells. nih.gov

There is a lack of specific studies in the reviewed literature that directly investigate the effect of this compound on microtubule assembly or tubulin polymerization. The potential for this compound to act as a microtubule-targeting agent remains an area for future research, given the established activity of other members of the chalcone family.

Table 2: Examples of Chalcone Derivatives and their In Vitro Effects on Tubulin Polymerization

| Chalcone Derivative | Cell Line/System | Effect on Microtubules | IC₅₀ for Tubulin Polymerization |

| Boronic acid analog of chalcone (4b) | Tubulin assay | Inhibitory activity similar to Combretastatin A-4. nih.gov | Not specified |

| Chalcone 4 | A549 cells | Complete inhibition of microtubule repolymerization. researchgate.net | 5 µM (in biochemical assay) researchgate.net |

| Aminoalkoxychalcone (23a) | - | Concentration-dependent inhibition of tubulin assembly. nih.gov | 7.1 µM nih.gov |

| Pyranochalcone derivatives | - | Act as microtubule stabilizing agents. nih.gov | Not applicable |

This table is for illustrative purposes and shows the activity of other chalcone derivatives.

Anticancer Mechanism Investigations (in vitro)

Cell Cycle Modulation (in vitro)

Research on a structurally related compound, 2,4,6-trimethoxy-4′-nitrochalcone, has shown that it can induce cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cell lines. nih.gov The primary mechanism observed is an arrest at the G2/M phase of the cell cycle, which prevents the cells from proceeding to mitosis and contributes to the suppression of cell growth. nih.gov This G2/M arrest is closely linked to the induction of reactive oxygen species (ROS). The introduction of an ROS scavenger was found to partially reverse the cell cycle arrest, indicating that ROS accumulation is a critical upstream event in the chalcone-induced modulation of the cell cycle. nih.gov

Table 1: In Vitro Cytotoxicity of a Nitrochalcone Derivative Against Esophageal Cancer Cell Lines

| Cell Line | Compound | Mean IC₅₀ (µM) |

|---|---|---|

| KYSE-450 | 2,4,6-trimethoxy-4′-nitrochalcone | 4.97 |

Data sourced from a study on a nitrochalcone derivative, illustrating the potent cytotoxic effects that often accompany cell cycle modulation. nih.gov

Anti-Inflammatory Mechanism Investigations (in vitro)

Chalcone derivatives, including those with nitro-group substitutions, are investigated for their anti-inflammatory properties through various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. The mechanisms involve the downregulation of key inflammatory mediators and signaling pathways.

The core anti-inflammatory actions observed include:

Inhibition of Inflammatory Mediators: Chalcones significantly suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net They also inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov

Suppression of Key Enzymes: The reduction in NO and PGE2 levels is a direct result of the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net

Modulation of Signaling Pathways: The anti-inflammatory effects of chalcones are often traced back to the inhibition of critical transcription factors. Studies show that chalcones can suppress the activation of nuclear factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). researchgate.netresearchgate.net The inhibition of the NF-κB pathway, as well as the c-Jun N-terminal kinase (JNK) signaling pathway, prevents the transcription of genes for iNOS, COX-2, and various pro-inflammatory cytokines. nih.govrsc.org Some derivatives have also been shown to interfere with the Toll-like receptor-4 (TLR-4) signaling cascade, an upstream activator of NF-κB. nih.gov

Table 2: Summary of In Vitro Anti-Inflammatory Mechanisms of Chalcone Derivatives

| Target | Effect | Investigated In |

|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | LPS-stimulated RAW 264.7 cells nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition | LPS-stimulated RAW 264.7 cells nih.govnih.gov |

| TNF-α, IL-1β, IL-6 | Inhibition | LPS-stimulated RAW 264.7 cells researchgate.netnih.gov |

| iNOS and COX-2 Expression | Suppression | LPS-stimulated RAW 264.7 cells nih.govnih.govresearchgate.net |

| NF-κB Activation | Suppression | LPS-stimulated RAW 264.7 cells nih.govresearchgate.netresearchgate.net |

Antimicrobial and Antibacterial Mechanistic Studies (in vitro)

While some chalcones possess direct antibacterial activity, a significant area of investigation is their ability to act as antibiotic potentiators, particularly against multi-drug resistant (MDR) bacteria. This is often achieved by targeting bacterial defense mechanisms rather than by direct bactericidal action.

Efflux Pump Inhibition Mechanisms (in vitro)

A primary mechanism of bacterial resistance is the active efflux of antibiotics from the cell by membrane proteins known as efflux pumps. nih.gov Chalcones have been identified as potent inhibitors of these pumps in bacteria such as Staphylococcus aureus. nih.gov

Studies have focused on strains overexpressing specific efflux pumps, including NorA (a major facilitator superfamily pump) and MepA (a multidrug and toxic compound extrusion family pump). nih.gov Chalcones have been shown to inhibit the activity of these pumps, which can be observed in vitro using assays with fluorescent substrates like ethidium (B1194527) bromide. nih.gov By inhibiting these pumps, chalcones restore the intracellular concentration of antibiotics that would otherwise be expelled, thereby re-sensitizing the bacteria to the drug. This synergistic effect has been demonstrated with antibiotics like norfloxacin, where the minimum inhibitory concentration (MIC) of the antibiotic is significantly reduced in the presence of the chalcone. nih.govnih.gov

Antileishmanial Activity Pathways (in vitro)

Chalcones are recognized for their potent activity against various species of Leishmania, the protozoan parasites responsible for leishmaniasis. In vitro studies test compounds against both the extracellular promastigote form and the clinically relevant intracellular amastigote form residing within macrophages.

A chalcone derivative with a nitrophenyl group, (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, demonstrated significant antileishmanial activity. researchgate.net It was highly effective against Leishmania amazonensis promastigotes with a low IC₅₀ value and exhibited a high selectivity index, indicating low toxicity to host mammalian cells. researchgate.net

The proposed mechanisms of antileishmanial action include:

Induction of Oxidative Stress: The compound was found to increase the production of reactive oxygen species (ROS) within the parasite. researchgate.net

Mitochondrial Dysfunction: Evidence suggests chalcones can induce depolarization of the parasite's mitochondrial membrane. mdpi.com

Morphological Damage: Treatment with the nitro-group-containing chalcone led to significant morphological and ultrastructural changes in the parasites, including loss of plasma membrane integrity. researchgate.net

Enzyme Inhibition: Molecular docking studies suggest that chalcones may bind to and inhibit key parasite enzymes such as arginase (ARG) and trypanothione (B104310) reductase (TR), which are crucial for parasite survival. researchgate.netmdpi.com

Table 3: In Vitro Antileishmanial Activity of a Nitrophenyl Chalcone Derivative

| Leishmania Form | Host Cell | Compound | IC₅₀ (µM) |

|---|---|---|---|

| L. amazonensis promastigotes | N/A | (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 3.3 |

Data sourced from a study on a related nitrophenyl chalcone, highlighting its efficacy against different life stages of the parasite. researchgate.netmdpi.com

Cytotoxic Effects on Cell Lines (in vitro mechanistic analysis)

The cytotoxic properties of chalcones are extensively studied against a wide array of human cancer cell lines. The mechanisms underlying this cytotoxicity are often linked to the induction of programmed cell death, or apoptosis.

For instance, 4,4'-Dihydroxy chalcone has been shown to decrease the viability of human myeloid HL-60 leukemia cells with an IC₅₀ value of approximately 2 µM. nih.gov Mechanistic analysis revealed that its cytotoxic effect involves the induction of late-stage apoptosis, as confirmed by DNA ladder assays which showed DNA fragmentation after 24 hours of treatment. nih.gov While an increase in apoptotic markers was observed, it was modest, suggesting that other cell death mechanisms might also be involved for this specific analogue. nih.gov

Other chalcone derivatives have demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7, ZR-75-1, MDA-MB-231) and esophageal cancer cells. nih.govnih.gov The cytotoxic mechanisms are often associated with the induction of apoptosis and cell cycle arrest, as previously discussed. nih.gov

Table 4: In Vitro Cytotoxicity of Chalcone Derivatives Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |

|---|---|---|---|

| HL-60 | Leukemia | 4,4'-Dihydroxy chalcone | ~2 |

| MCF-7 | Breast Cancer | Methoxy (B1213986)/Hydroxyl Chalcone 13 | 3.30 |

| ZR-75-1 | Breast Cancer | Methoxy/Hydroxyl Chalcone 13 | 8.75 |

| MDA-MB-231 | Breast Cancer | Methoxy/Hydroxyl Chalcone 12 | 6.12 |

Data compiled from studies on various chalcone derivatives. nih.govnih.govnih.gov

Acetylcholinesterase (AChE) Inhibition Studies (in vitro)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. frontiersin.orgnih.gov Chalcones have emerged as a class of compounds with significant AChE inhibitory potential. jazindia.com

In vitro assays, such as the Ellman method, are used to determine the AChE inhibitory activity of chalcone derivatives, with results typically expressed as IC₅₀ values. researchgate.net Studies have shown that various substituted chalcones can inhibit AChE with IC₅₀ values ranging from moderate to potent. nih.gov For example, certain amino- and chloro-substituted chalcones have shown strong activity, with one derivative, 4'-amino-2-chlorochalcone, exhibiting an IC₅₀ value of 36.10 µM. researchgate.net

Mechanistic investigations through kinetic and molecular docking studies reveal that chalcones can interact with key residues in the active site of the AChE enzyme. nih.gov These interactions can include hydrogen bonds and various π-stacking interactions (π–π, π–cation) with amino acid residues in the catalytic and peripheral anionic sites of the enzyme. nih.gov The mode of inhibition is often found to be of a mixed or competitive type. frontiersin.orgresearchgate.net

Antioxidant Mechanisms (in vitro)

The antioxidant potential of chemical compounds is commonly evaluated through various in vitro assays that measure their ability to counteract oxidative processes. The primary mechanisms of action for antioxidants involve either hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive free radicals. e3s-conferences.orgnih.gov For chalcones, antioxidant activity is significantly influenced by their substitution patterns, with electron-donating groups, particularly phenolic hydroxyls, being crucial for potent radical scavenging. nih.govresearchgate.net Chalcones bearing 3,4-dihydroxyl groups, for instance, have been identified as effective antioxidants. nih.gov

Conversely, the presence of strong electron-withdrawing groups, such as the two nitro groups in this compound, is expected to diminish its capacity as a direct antioxidant. Specific experimental data on the antioxidant activity of this compound from common assays were not prominent in the reviewed literature, but the principles of these assays are well-established for the chalcone class.

Standard assays used to determine antioxidant capacity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method utilizes the stable free radical DPPH, which has a deep violet color in solution with a characteristic absorption maximum around 517 nm. nih.govresearchgate.net When an antioxidant compound donates a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow and a decrease in absorbance. researchgate.net The scavenging activity is quantified by measuring this color change spectrophotometrically. nih.govrasayanjournal.co.in

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with an oxidizing agent like potassium persulfate. ijpsonline.comresearchgate.net The ABTS•+ radical has characteristic absorption maxima, with the peak at 734 nm being recommended for monitoring to avoid interference from colored sample compounds. ijcea.org Antioxidants present in a sample reduce the ABTS•+, causing the solution's color to fade. ijpsonline.com The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's activity. researchgate.net This assay is applicable to both hydrophilic and lipophilic compounds. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. e3s-conferences.orgijpsonline.com The reaction involves the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and an absorption maximum at 593 nm. ijpsonline.com The change in absorbance is directly related to the total reducing capacity of the electron-donating antioxidants in the sample. e3s-conferences.org

Table 1: Principles of Common In Vitro Antioxidant Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | A compound scavenges the stable DPPH free radical by donating a hydrogen atom or an electron. researchgate.net | Decrease in absorbance at ~517 nm as the violet DPPH solution turns yellow. nih.gov |

| ABTS | A compound scavenges the ABTS•+ radical cation by donating a hydrogen atom or an electron. ijpsonline.com | Decrease in absorbance at ~734 nm as the blue-green ABTS•+ solution is decolorized. ijcea.org |

| FRAP | A compound reduces the ferric-TPTZ (Fe³⁺) complex to the ferrous-TPTZ (Fe²⁺) complex via electron donation. e3s-conferences.orgijpsonline.com | Increase in absorbance at ~593 nm due to the formation of the blue-colored ferrous complex. ijpsonline.com |

Computational Approaches to Biological Activity Prediction

In silico methods are integral to modern drug discovery, providing cost-effective strategies for predicting the biological activity and pharmacokinetic profiles of compounds before their synthesis and experimental testing. nih.govresearchgate.net

In silico Docking

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govindexcopernicus.com This method helps in understanding drug-receptor interactions by calculating the binding affinity, usually expressed in kcal/mol, and visualizing the binding pose. nih.govnih.gov The process involves preparing 3D structures of both the ligand and the target protein, followed by the use of software like AutoDock to explore possible binding conformations and score them based on energy. mdpi.comdergipark.org.tr

While specific docking studies for this compound were not detailed in the surveyed literature, a study on a series of nitro-containing chalcones provides relevant insights. For instance, 4-Nitrochalcone (a compound with one nitro group at the para position of ring B) was docked against the endothelial nitric oxide synthase (eNOS) enzyme (PDB: 4d1o). mdpi.com The study reported a favorable binding affinity and detailed the specific interactions responsible for stabilizing the ligand-protein complex. mdpi.com

Table 2: Example of Molecular Docking Results for a Related Nitrochalcone

| Compound | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| 4-Nitrochalcone | eNOS | 4d1o | -6.5 | Hydrogen bond with Arg³⁶⁵ via the carbonyl group; π-alkyl bond with Pro⁴⁵¹; π-sigma bond with HEM⁵⁰⁰. mdpi.com |

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction

ADMET prediction is a computational assessment of a molecule's pharmacokinetic properties. These predictions are crucial in early-stage drug discovery to filter out candidates with poor oral bioavailability or undesirable metabolic profiles, thus reducing later-stage failures. nih.govnih.gov Web-based tools like SwissADME are widely used to calculate these properties from a molecule's structure. nih.govrjptonline.orgphytojournal.com

Key parameters evaluated in a typical in silico ADMET analysis include:

Lipinski's Rule of Five: This rule assesses drug-likeness by evaluating if a compound meets certain criteria (e.g., MW ≤ 500, LogP ≤ 5). Molecules compliant with this rule are more likely to be orally active. nih.gov

Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are critical. The "BOILED-Egg" model is a popular graphical method within SwissADME that plots TPSA against LogP to qualitatively predict a molecule's passive absorption by the GI tract and permeation of the BBB. nih.govnih.gov

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is important for assessing potential drug-drug interactions. nih.gov

For this compound, a SwissADME analysis would provide predictions for these parameters, offering insights into its potential as a drug candidate without conducting physical experiments.

Table 3: Predicted ADME Properties for this compound

| Property Class | Parameter | Predicted Value/Interpretation | Reference |

|---|---|---|---|

| Physicochemical | Molecular Weight | 298.25 g/mol | nih.gov |

| LogP (iLOGP) | 3.07 | nih.gov | |

| Water Solubility | Poorly soluble | phytojournal.com | |

| Topological Polar Surface Area (TPSA) | 108.46 Ų | nih.gov | |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | nih.gov |

| Pharmacokinetics | GI Absorption | High | nih.gov |

| Blood-Brain Barrier (BBB) Permeant | No | nih.gov | |

| P-glycoprotein (P-gp) Substrate | No | nih.gov | |

| CYP1A2 Inhibitor | Yes | nih.gov | |

| CYP2C9 Inhibitor | Yes | nih.gov | |

| CYP2C19 Inhibitor | No | nih.gov | |

| CYP2D6 Inhibitor | No | nih.gov | |

| CYP3A4 Inhibitor | Yes | nih.gov |

Note: The data in this table are predictive, generated based on the principles and tools described in the cited literature for similar compounds.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

The classical method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025). rasayanjournal.co.in For 4,4'-dinitrochalcone, this would involve the reaction of 4-nitroacetophenone and 4-nitrobenzaldehyde. While effective, conventional methods often require long reaction times and may result in byproducts. researchgate.net Future research should focus on developing more efficient and selective synthetic strategies.

Emerging green chemistry techniques offer promising alternatives. Ultrasound-assisted synthesis, for instance, has been shown to significantly accelerate the formation of dinitrochalcones, improving yields and reducing reaction times compared to conventional stirring methods. mdpi.compreprints.org This is attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and reaction rates. mdpi.com Similarly, microwave-assisted synthesis is a well-documented green approach for chalcone (B49325) synthesis, often leading to shorter reaction times and increased yields. nih.govnih.gov The application of solid acid catalysts, such as silica-sulfuric acid (SiO2–H2SO4) under microwave irradiation and solvent-free conditions, has also proven effective for the synthesis of 4'-nitrochalcones and could be adapted for this compound. researchgate.net

Future investigations could explore and optimize these green methods for the synthesis of this compound, focusing on maximizing yield, minimizing reaction time, and reducing the use of hazardous solvents. A comparative analysis of different green techniques could identify the most efficient and sustainable route for its production.

| Synthetic Method | Key Advantages | Potential for this compound | Reference |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | High potential for efficient and rapid synthesis. | researchgate.netmdpi.compreprints.orgmdpi.comekb.eg |

| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, suitability for green catalysts. | Promising for high-throughput synthesis and optimization. | nih.govjocpr.commdpi.commdpi.comoatext.com |

| Grinding Technique (Solvent-Free) | Environmentally friendly, reduced use of organic solvents. | A green alternative for the synthesis of related nitrochalcones. | bohrium.comresearchgate.net |

In-depth Computational Studies on Dinitrochalcone Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the electronic structure, reactivity, and potential interactions of this compound at the molecular level. nih.govresearchgate.netmdpi.com Such studies can predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

For this compound, DFT calculations could elucidate the influence of the two electron-withdrawing nitro groups on the electron distribution across the α,β-unsaturated ketone system. This would provide insights into its electrophilicity and susceptibility to nucleophilic attack, which are key to its potential biological activity. mdpi.com Molecular Electrostatic Potential (MEP) maps can further identify the electron-rich and electron-deficient regions of the molecule, predicting sites for potential intermolecular interactions. researchgate.net

Furthermore, molecular docking simulations can be employed to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and proteins. nih.govmdpi.com By modeling the interactions with the active sites of proteins implicated in diseases like cancer, such as kinases or tubulin, researchers can generate hypotheses about its mechanism of action and guide the design of more potent derivatives. mdpi.comresearchgate.net Molecular dynamics simulations can then be used to assess the stability of the predicted ligand-protein complexes over time. researchgate.net

Exploration of Further Derivatization for Advanced Materials or Biological Probes

The chalcone scaffold is highly amenable to chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. mdpi.comresearchgate.net The derivatization of this compound represents a significant area for future research, with potential applications in both materials science and biology.

In the realm of materials science, chalcones are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.govresearchgate.net The presence of electron-donating and electron-withdrawing groups can enhance these properties. While this compound itself possesses two electron-withdrawing groups, the synthesis of derivatives incorporating strong electron-donating groups could lead to novel materials with significant second-order hyperpolarizability. nih.gov

As biological probes, the nitro groups of this compound offer a unique handle for sensing applications. For instance, a chalcone-based fluorescent probe has been developed for the detection of nitroreductase activity in bacteria. rsc.org This works through the enzymatic reduction of a nitro group to an amino group, leading to a "turn-on" fluorescent signal. rsc.orgresearchgate.net this compound could be explored as a starting point for developing similar probes, potentially with enhanced sensitivity or for detecting other enzymatic activities.

Advanced Mechanistic Studies on Specific Cellular Targets and Pathways

While the biological activities of many chalcone derivatives have been reported, the specific cellular targets and molecular mechanisms of action for this compound remain largely unexplored. Future research should focus on elucidating these pathways to understand its potential therapeutic effects.

Based on studies of other chalcones, several potential mechanisms can be investigated. Many chalcones exhibit anticancer activity by inducing apoptosis (programmed cell death) through various signaling cascades. mdpi.comnih.gov This can involve the modulation of pro- and anti-apoptotic proteins, activation of caspases, and the generation of reactive oxygen species (ROS). nih.govnih.govnih.gov Another key target for some chalcones is the microtubule network, where they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com

Future mechanistic studies on this compound could involve a range of in vitro cellular assays. For example, its effect on cell cycle progression can be analyzed by flow cytometry. The induction of apoptosis can be confirmed through assays that measure caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential. nih.gov Identifying the specific protein targets could be achieved through techniques like affinity chromatography or proteomics. Furthermore, investigating its impact on key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer, would provide a more comprehensive understanding of its biological effects. nih.gov

Synergistic Effects of this compound with Other Chemical Entities (in vitro)

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with other chemical entities, such as established chemotherapeutic drugs, is a promising avenue for future research.

A study on 4-nitrochalcone, a closely related compound, demonstrated a synergistic effect when co-administered with doxorubicin (B1662922) in nanostructured lipid carriers, leading to enhanced cytotoxicity in hepatocarcinoma cells. nih.gov This suggests that this compound could also potentiate the effects of conventional anticancer drugs, potentially allowing for lower doses and reduced side effects.

In vitro studies using checkerboard assays can be employed to systematically evaluate the synergistic, additive, or antagonistic effects of this compound in combination with a panel of known drugs. nih.gov Such studies could reveal novel therapeutic combinations with enhanced efficacy. For instance, combining this compound with drugs that target different cellular pathways could lead to a more potent and durable therapeutic response. The synergistic effects of imidazole-chalcone derivatives have also been noted against gastrointestinal pathogens, suggesting that combinations involving this compound could be explored in an antimicrobial context as well.

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for 4,4'-Dinitrochalcone?

Methodological Answer:

- Experimental Design : Follow guidelines for documenting synthetic procedures, including stoichiometry, solvent systems, temperature, and reaction time. Ensure reproducibility by specifying purification methods (e.g., recrystallization solvents, chromatography conditions) and characterizing intermediates .

- Validation : Confirm product identity using spectroscopic techniques (e.g., H/C NMR, IR) and elemental analysis. Cross-reference spectral data with literature to validate purity and structure .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation studies under controlled conditions (e.g., pH, temperature, light exposure). Monitor decomposition via HPLC or UV-Vis spectroscopy.

- Data Analysis : Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard laboratory conditions. Report deviations and statistical confidence intervals .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- Primary Methods : Employ H/C NMR to confirm proton/carbon environments and IR spectroscopy to identify functional groups (e.g., nitro groups, carbonyl stretches).

- Supplementary Data : Use high-resolution mass spectrometry (HRMS) to verify molecular weight. Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Critical Analysis : Compare experimental variables (e.g., cell lines, assay protocols, compound concentrations) across studies. Use meta-analysis tools to identify trends or outliers.

- Replication : Reproduce conflicting studies under standardized conditions. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and statistical tests (e.g., ANOVA with post-hoc analysis) .

Q. What computational strategies are recommended to elucidate the reaction mechanisms of this compound in catalytic systems?

Methodological Answer:

- Modeling Workflow : Perform density functional theory (DFT) calculations to map reaction pathways and transition states. Validate with kinetic isotope effects (KIE) or spectroscopic intermediates.

- Data Integration : Cross-reference computational results with experimental kinetic data (e.g., Eyring plots) to refine mechanistic hypotheses. Use software like Gaussian or ORCA for reproducibility .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data for this compound derivatives?

Methodological Answer:

- Root-Cause Analysis : Check for solvent effects, tautomerism, or conformational flexibility in theoretical models. Re-optimize computational parameters (e.g., basis sets, solvation models).

- Experimental Validation : Synthesize derivatives with controlled substituents to isolate variables. Use 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements .

Methodological Best Practices

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Q. How can researchers ensure the reliability of published data on this compound’s physicochemical properties?

Methodological Answer:

- Critical Appraisal : Assess methodology rigor (e.g., purity verification, calibration standards) in literature. Prioritize studies adhering to ICH guidelines for analytical validation.

- Independent Verification : Replicate key measurements (e.g., logP, solubility) using validated protocols. Disclose instrumentation details (e.g., HPLC column type, detector settings) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting synthetic yield and characterization data in publications?

Methodological Answer:

- Structured Reporting : Include tables with reaction conditions, yields, and spectral data (e.g., H NMR shifts, HRMS m/z). Use SI for raw data (e.g., chromatograms, spectra).

- Reproducibility : Provide step-by-step protocols for critical steps (e.g., purification). Cite prior methods if adapted, noting modifications .

Q. How can researchers design experiments to minimize batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Control : Standardize starting material sources, solvent batches, and equipment calibration. Implement in-process controls (e.g., TLC monitoring).

- Quality Metrics : Track critical quality attributes (CQAs) like purity, yield, and particle size distribution. Use statistical process control (SPC) charts to detect variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.